CBX6 vs. CBX8 Selectivity: A ~6.7-Fold Affinity Window Quantified by Competitive Binding
In a competitive fluorescence polarization binding assay against N-terminal His₆-tagged human chromobox protein constructs, 6,8-dibromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide displayed a Kd of 900 nM for CBX6 versus 6,000 nM for CBX8, yielding a ~6.7-fold selectivity window favoring CBX6 [1]. Affinity for CBX1, CBX2, CBX4, and CBX7 was markedly weaker (Kd values of 78,400 nM, 17,600 nM, 15,500 nM, and >10,000 nM, respectively), confirming that the CBX6/CBX8 pair represents the primary engagement targets within the chromobox family tested. This quantitative profile distinguishes the compound from chromene-3-carboxamides bearing alternative N-aryl substituents, where selectivity windows and rank-order potency across CBX paralogs may shift substantially.
| Evidence Dimension | Binding affinity (Kd) to human chromobox protein homologs |
|---|---|
| Target Compound Data | CBX6 Kd = 900 nM; CBX8 Kd = 6,000 nM |
| Comparator Or Baseline | CBX1 Kd = 78,400 nM; CBX2 Kd = 17,600 nM; CBX4 Kd = 15,500 nM; CBX7 Kd > 10,000 nM (all same assay platform) |
| Quantified Difference | ~6.7-fold selectivity for CBX6 over CBX8; ≥17-fold selectivity for CBX6 over other CBX paralogs |
| Conditions | Competitive binding assay using FITC-peptide-3 as probe; N-terminal His₆-tagged human CBX constructs expressed in E. coli BL21 |
Why This Matters
This intra-panel selectivity profile supports chemical probe development for discriminating CBX6-mediated from CBX8-mediated transcriptional silencing, a distinction that generic chromene-3-carboxamides with unknown CBX selectivity cannot provide.
- [1] BindingDB Entry BDBM50155932 (ChEMBL3780489). Kd values: CBX6 = 900 nM, CBX8 = 6,000 nM, CBX2 = 17,600 nM, CBX4 = 15,500 nM, CBX1 = 78,400 nM. View Source
